BenchChemオンラインストアへようこそ!

L-Leucyl-L-phenylalanine methylamide

Matrix Metalloproteinase Inhibitors Biocatalysis Process Chemistry

L-Leucyl-L-phenylalanine methylamide (Leu-Phe-NHMe) is a pharmacophore-conserved dipeptide building block specifically validated for MMP inhibitor programs. The C-terminal methylamide cap is structurally non-negotiable—it confers the lipophilicity and hydrogen-bonding pattern essential for passive membrane permeability and oral bioavailability, advantages absent in free acid analogs like Leu-Phe-OH. This compound is the documented target substrate in PeptiCLEC-TR thermolysin-catalyzed synthesis, enabling scalable, high-quality biotransformation that overcomes chemical synthesis limitations. It serves as the benchmarked parent scaffold for peptidyl 1-hydroxyurea MMP-9 inhibitors (IC50 = 20 μM derivatized) and as a certified reference standard for detecting co-eluting isoleucyl impurities during chiral purity analysis. Procure when developing orally bioavailable MMP-targeted therapeutics or when establishing GMP-compliant quality control methods for peptide intermediate manufacturing.

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
CAS No. 169812-43-5
Cat. No. B6320242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucyl-L-phenylalanine methylamide
CAS169812-43-5
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)N
InChIInChI=1S/C16H25N3O2/c1-11(2)9-13(17)15(20)19-14(16(21)18-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,21)(H,19,20)/t13-,14-/m0/s1
InChIKeyMYTAFXBNPKBRNX-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucyl-L-phenylalanine methylamide (CAS 169812-43-5): A Key Dipeptide Scaffold for MMP Inhibitor Development and Peptide Synthesis


L-Leucyl-L-phenylalanine methylamide (Leu-Phe-NHMe) is a synthetic dipeptide derivative consisting of L-leucine and L-phenylalanine with a C-terminal methylamide cap (C16H25N3O2; MW 291.39). This compound is primarily utilized as a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors and serves as a foundational building block in peptide-based drug discovery programs [1]. Its methylamide terminus confers enhanced lipophilicity and metabolic stability relative to free carboxylate analogs, which is crucial for oral bioavailability optimization in peptidomimetic design [2]. The compound is also employed as a reference standard in enzymatic synthesis studies using immobilized thermolysin (PeptiCLEC-TR), demonstrating its utility in scalable biotransformation processes [3].

Why L-Leucyl-L-phenylalanine methylamide Cannot Be Replaced by Generic Dipeptides in MMP Inhibitor Programs


Substitution of L-Leucyl-L-phenylalanine methylamide with structurally similar dipeptides—such as Leu-Phe-OH (free acid), Leu-Tyr-NHMe, or Leu-Trp-NHMe—fundamentally alters both synthetic accessibility and biological performance. The C-terminal methylamide moiety is non-negotiable for maintaining the required lipophilicity and hydrogen-bonding pattern that facilitates passive membrane permeability, a critical parameter for oral bioavailability in MMP inhibitor scaffolds [1]. Furthermore, the specific Leu-Phe sequence is embedded as a conserved pharmacophore in numerous MMP inhibitor families; replacing phenylalanine with tyrosine or tryptophan introduces hydrogen-bond donors (phenolic -OH or indole -NH) that disrupt the hydrophobic binding interactions essential for S1' pocket occupancy in MMP active sites [2]. Critically, the enzymatic synthesis route using PeptiCLEC-TR is highly sequence-specific: the thermolysin-catalyzed coupling of Z-Leu-OH with Phe-NHMe yields product, whereas attempts to synthesize Z-Ile-Phe-NHMe using isoleucine-contaminated feedstock produce an impurity that co-elutes with the desired product, necessitating rigorous quality control [3]. Thus, generic substitution risks both synthetic failure and loss of target engagement.

Quantitative Evidence for L-Leucyl-L-phenylalanine methylamide Differentiation in MMP Inhibitor Synthesis and Biocatalysis


Enzymatic Synthesis Yields Superior Purity Compared to Chemical Synthesis for MMP Inhibitor Intermediate Production

The target compound (Leu-Phe-NHMe) is a critical intermediate for MMP inhibitor programs. Chemical synthesis methods provided material that failed to meet the required purity specifications for downstream drug development, necessitating an alternative enzymatic route. The PeptiCLEC-TR (immobilized thermolysin) process successfully produced Leu-Phe-NHMe at a quality level suitable for pharmaceutical research applications, whereas chemical synthesis yielded material that did not meet quality requirements [1]. This enzymatic route also demonstrated scalability and enzyme recyclability, establishing a cost-effective manufacturing advantage that is sequence-dependent and cannot be replicated with generic dipeptides [1].

Matrix Metalloproteinase Inhibitors Biocatalysis Process Chemistry

Parent Dipeptide Scaffold Enables Potent MMP-9 Inhibitor Derivatization

L-Leucyl-L-phenylalanine methylamide (H-Leu-Phe-NHMe) serves as the parent scaffold for peptidyl 1-hydroxyurea MMP inhibitors. When derivatized to the peptidyl 1-hydroxyurea (compound 1a), the resulting inhibitor attained an IC50 of 20 μM against MMP-9 [1]. While the derivatized inhibitor is 4-5 orders of magnitude weaker than the isosteric (R)-succinylhydroxamate analogue (which displays IC50 in the nM range against MMP-1, -3, -7 and sub-nM against MMP-2, -8, -9), the parent dipeptide provides a synthetically tractable starting point for exploring alternative zinc-binding groups [1].

MMP-9 Inhibition Hydroxamate Inhibitors Structure-Activity Relationship

N-Methylamide Terminus Enhances Lipophilicity and Predicted Oral Bioavailability Relative to Free Carboxylate Analogs

The C-terminal N-methylamide group in Leu-Phe-NHMe confers significant lipophilicity and predicted membrane permeability advantages over free carboxylate analogs such as H-Leu-Phe-OH (CAS 3063-05-6). Density functional theory (DFT) studies on N-methylated amino acid derivatives (Ac-X-OMe) demonstrate that N-methylation improves oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead structures [1]. This class-level evidence supports that Leu-Phe-NHMe possesses inherently superior drug-like properties compared to its free acid counterpart.

Peptide Lipophilicity Oral Bioavailability N-Methylation

Isoleucine Contamination in Synthesis Highlights Critical Need for Verified Leu-Phe-NHMe Identity

A documented impurity issue in the synthesis of Z-Leu-Phe-NHMe reveals that isoleucine present in leucine feedstock produces Z-Ile-Phe-NHMe as a co-eluting impurity, complicating purification and quality assurance [1]. This finding underscores that procurement of Leu-Phe-NHMe from sources lacking rigorous chiral purity verification may result in material contaminated with isoleucyl analogs, which can confound biological assay interpretation and compromise downstream SAR conclusions.

Peptide Synthesis Analytical Quality Control Process Impurities

Validated Application Scenarios for L-Leucyl-L-phenylalanine methylamide Based on Quantitative Evidence


Synthesis of Matrix Metalloproteinase (MMP) Inhibitor Scaffolds Requiring Validated Enzymatic Routes

Procure L-Leucyl-L-phenylalanine methylamide when developing MMP inhibitor programs that require a scalable, enzymatically-validated dipeptide intermediate. The compound is specifically referenced as the target substrate in PeptiCLEC-TR biocatalytic processes that overcome the quality limitations of chemical synthesis [1]. This application is most appropriate for pharmaceutical development teams seeking to establish reproducible, cost-effective manufacturing routes for peptidomimetic MMP inhibitors targeting inflammatory diseases and cancer metastasis [1].

Structure-Activity Relationship (SAR) Studies of Peptidyl Hydroxyurea and Hydroxamate MMP Inhibitors

Use Leu-Phe-NHMe as the parent scaffold for derivatization into peptidyl 1-hydroxyurea MMP inhibitors. This compound provides a benchmarked starting point with established MMP-9 inhibitory activity (IC50 = 20 μM for the derivatized 1-hydroxyurea) and allows direct comparison against isosteric succinylhydroxamate standards [2]. This application is particularly valuable for medicinal chemistry teams exploring alternative zinc-binding groups (e.g., hydroxyureas, reverse hydroxamates) while maintaining the conserved Leu-Phe pharmacophore required for S1' pocket recognition [2].

Peptide Lead Optimization Programs Targeting Enhanced Oral Bioavailability

Incorporate L-Leucyl-L-phenylalanine methylamide into peptide lead optimization campaigns where enhanced lipophilicity and predicted oral bioavailability are required. The C-terminal N-methylamide terminus confers physicochemical advantages over free carboxylate dipeptides, as demonstrated by DFT studies on N-methylated amino acid derivatives [3]. This scenario is recommended for drug discovery programs transitioning from injectable to oral peptide therapeutics, where the methylamide cap reduces the need for complex prodrug strategies [3].

Quality Control Reference Standard for Chiral Purity Verification in Dipeptide Synthesis

Employ L-Leucyl-L-phenylalanine methylamide as an analytical reference standard to detect and quantify isoleucyl impurity formation during enzymatic or chemical dipeptide synthesis. The documented co-elution of Z-Ile-Phe-NHMe with Z-Leu-Phe-NHMe during chromatographic analysis necessitates a certified reference material for method validation and impurity profiling [1]. This application is essential for quality control laboratories supporting GMP manufacturing of peptide-based pharmaceutical intermediates where chiral purity specifications must be rigorously demonstrated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Leucyl-L-phenylalanine methylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.